molecular formula C14H13N5O B4226206 N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE

N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE

Cat. No.: B4226206
M. Wt: 267.29 g/mol
InChI Key: AIARCLKVYAKFBE-UHFFFAOYSA-N
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Description

N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE is a compound that belongs to the class of pyridazinamine derivatives This compound is characterized by the presence of an imidazole ring, a methoxyphenyl group, and a pyridazinamine core

Properties

IUPAC Name

6-imidazol-1-yl-N-(3-methoxyphenyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-20-12-4-2-3-11(9-12)16-13-5-6-14(18-17-13)19-8-7-15-10-19/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIARCLKVYAKFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinamine Core: This step involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazinamine ring.

    Introduction of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with the pyridazinamine intermediate.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the pyridazinamine-imidazole intermediate using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the methoxyphenyl group may enhance its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(1H-imidazol-1-yl)benzene: Another imidazole-containing compound with different biological and chemical properties.

    5-[4-(benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one: A structurally related compound with distinct functional groups.

Uniqueness

N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE is unique due to its specific combination of an imidazole ring, methoxyphenyl group, and pyridazinamine core. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE
Reactant of Route 2
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N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE

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